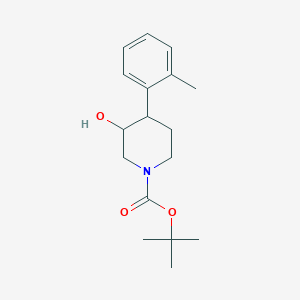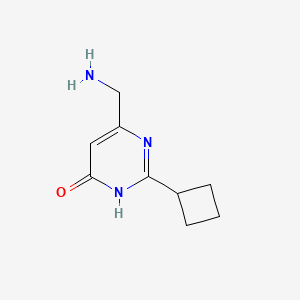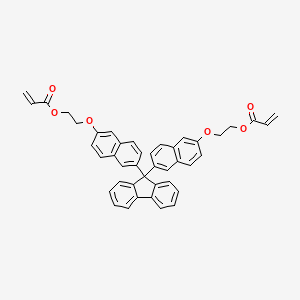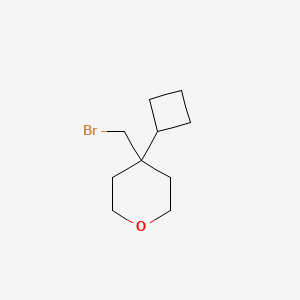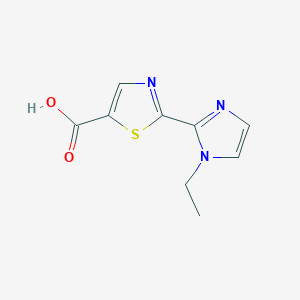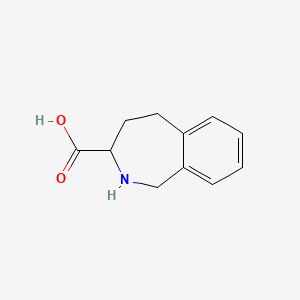
2,3,4,5-tetrahydro-1H-2-benzazepine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,4,5-Tetrahydro-1H-2-benzazepine-3-carboxylic acid is a heterocyclic compound that belongs to the class of benzazepines. These compounds are characterized by a seven-membered ring containing nitrogen and are fused to a benzene ring. This particular compound is of interest due to its potential biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4,5-tetrahydro-1H-2-benzazepine-3-carboxylic acid can be achieved through various methods. One common approach involves the cyclization of appropriate precursors. For instance, the commercially available 3-phenylpropan-1-amine can be acylated with methyl chloroformate, followed by cyclization using trifluoromethanesulfonic acid .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
化学反応の分析
Types of Reactions: 2,3,4,5-Tetrahydro-1H-2-benzazepine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzazepine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols.
科学的研究の応用
2,3,4,5-Tetrahydro-1H-2-benzazepine-3-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme interactions and receptor binding.
Industry: It is utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2,3,4,5-tetrahydro-1H-2-benzazepine-3-carboxylic acid involves its interaction with specific molecular targets. For instance, as an opioid receptor antagonist, it binds to opioid receptors, blocking the effects of opioid agonists. This interaction can modulate pain perception and other physiological responses. The compound may also interact with other receptors and enzymes, influencing various biochemical pathways.
類似化合物との比較
1-Benzazepine: Another member of the benzazepine family with similar structural features.
2-Benzazepine: Differing in the position of the nitrogen atom within the ring.
3-Benzazepine: Similar to 2,3,4,5-tetrahydro-1H-2-benzazepine-3-carboxylic acid but with variations in the ring structure.
Uniqueness: this compound is unique due to its specific substitution pattern and the presence of a carboxylic acid group. This structural feature contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for research and development in various fields .
特性
分子式 |
C11H13NO2 |
|---|---|
分子量 |
191.23 g/mol |
IUPAC名 |
2,3,4,5-tetrahydro-1H-2-benzazepine-3-carboxylic acid |
InChI |
InChI=1S/C11H13NO2/c13-11(14)10-6-5-8-3-1-2-4-9(8)7-12-10/h1-4,10,12H,5-7H2,(H,13,14) |
InChIキー |
MUJOCJKCAZQDIL-UHFFFAOYSA-N |
正規SMILES |
C1CC2=CC=CC=C2CNC1C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


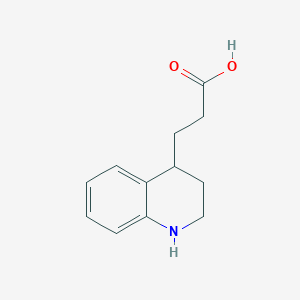
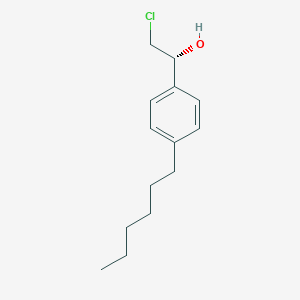
![2-Methanesulfonyl-2,6-diazaspiro[3.4]octane](/img/structure/B13176510.png)
![Methyl 3'-methylspiro[bicyclo[4.1.0]heptane-2,2'-oxirane]-3'-carboxylate](/img/structure/B13176511.png)

![3-[1-(2-Iodophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile](/img/structure/B13176515.png)

